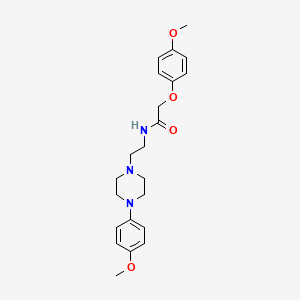

2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-27-19-5-3-18(4-6-19)25-15-13-24(14-16-25)12-11-23-22(26)17-29-21-9-7-20(28-2)8-10-21/h3-10H,11-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEMPVJDRLHNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 1-(2-aminoethyl)-4-(4-methoxyphenyl)piperazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the acetamide moiety would produce amines.

Scientific Research Applications

Overview

The compound 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic molecule that belongs to the class of piperazine derivatives. Its unique structure, featuring methoxy groups and a piperazine moiety, positions it as a candidate for various therapeutic applications, particularly in neuropharmacology and medicinal chemistry.

Neuropharmacology

The compound has shown potential as an acetylcholinesterase inhibitor , which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, it increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function in affected individuals.

Antidepressant Activity

Research indicates that compounds structurally related to this molecule exhibit interactions with serotonin and dopamine receptors. This suggests potential applications in treating mood disorders, where modulation of these neurotransmitter systems is beneficial. Studies have demonstrated that modifications in piperazine derivatives can enhance selectivity for dopamine transporters while maintaining affinity for serotonin transporters, indicating a pathway for developing dual-action antidepressants.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Similar piperazine derivatives have shown the ability to inhibit pathways such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), which are involved in inflammatory responses. This positions the compound as a candidate for developing new anti-inflammatory agents.

Study 1: Acetylcholinesterase Inhibition

A study conducted on similar compounds revealed significant inhibition of acetylcholinesterase activity, leading to increased acetylcholine levels. This effect was associated with improved cognitive performance in animal models of Alzheimer’s disease.

Study 2: Binding Affinity to Neurotransmitter Receptors

Research focused on the binding affinity of piperazine derivatives demonstrated that structural modifications could enhance selectivity for dopamine receptors while preserving interactions with serotonin receptors. This dual-action capability supports the development of new antidepressants that target multiple pathways.

Study 3: Assessment of Anti-inflammatory Activity

In vitro studies on related compounds indicated a marked reduction in pro-inflammatory cytokines when tested on human monocytic THP-1 cells exposed to inflammatory stimuli. The results suggested that the compound could be effective in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including vasoconstriction and neurotransmission. The pathways involved in these effects include the activation or inhibition of G-protein-coupled receptor signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Acetamide Derivatives with Heterocyclic Modifications

Table 1: Key Analogs from and

Key Observations :

- The target compound shares the 4-methoxyphenyl-piperazine moiety with compounds 13, 18, and 3f. However, its 4-methoxyphenoxy group differs from thiazole or benzothiazole substituents in analogs.

- The benzothiazole-linked 3f () has a lower melting point (228°C) compared to thiazole derivatives (289–303°C), highlighting the impact of heterocyclic bulk on crystallinity.

- MMP inhibitory activity in suggests that piperazine-acetamide scaffolds with aromatic substituents may target metalloproteinases, though the target compound’s phenoxy group could alter selectivity.

Piperazine Derivatives with Ethylene Linkers

Table 2: Ethylene-Linked Piperazine Compounds ()

| Compound ID | Piperazine Substituent | Acetamide-Linked Group | Molecular Weight (g/mol) | Synthesis Yield (%) |

|---|---|---|---|---|

| 3i | 2-Methoxyphenyl | Thiophen-3-yl-benzamide | ~496 (estimated) | 55 |

| 3j | 4-Methoxyphenyl | Thiophen-3-yl-benzamide | ~496 (estimated) | Not reported |

Key Observations :

- The 4-methoxyphenyl substituent in 3j mirrors the target’s piperazine group, but the benzamide-thiophene moiety introduces distinct electronic properties compared to the phenoxy-acetamide core.

Structural Variations in Piperazine-Acetamides

Table 3: Substituent Effects on Physicochemical Properties

Key Observations :

Pharmacological Implications

- MMP Inhibition: Analogs in show activity against matrix metalloproteinases (MMPs), critical in inflammation and cancer. The target’s phenoxy group may influence binding to MMP active sites, but this requires validation.

- CNS Targeting : Piperazine derivatives often exhibit affinity for dopamine or serotonin receptors. The ethyl linker in the target compound may facilitate blood-brain barrier penetration compared to bulkier analogs ().

Biological Activity

2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, a synthetic compound, has garnered attention due to its multifaceted biological activities, particularly in the realms of neuropharmacology and oncology. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 399.5 g/mol

- CAS Number : 1049345-45-0

The compound features a complex structure that includes a piperazine moiety linked to an acetamide, which is further substituted with methoxyphenyl and phenoxy groups. This unique arrangement contributes to its selective receptor binding properties.

Dopamine Receptor Activity

The compound acts primarily as a ligand for dopamine receptors, exhibiting higher affinity for the D3 receptor (pKi = 8.04) compared to the D2 receptor (pKi = 7.83) . This selectivity suggests potential applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown a growth inhibitory concentration (GI50) of approximately 50 µM against MiaPaCa-2 pancreatic cancer cells . The compound's ability to inhibit the S100A2-p53 protein-protein interaction further underscores its relevance in cancer therapy.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Dopamine Receptors : By binding to D2 and D3 receptors, it modulates neurotransmission pathways that are critical in mood regulation and motor control.

- Cancer Pathways : The inhibition of S100A2-p53 interactions suggests a mechanism that may disrupt cancer cell survival and proliferation pathways .

Study on Dopamine Receptor Binding

A study investigating various piperazine derivatives highlighted the binding affinities of compounds similar to this compound. It was found that modifications in the piperazine structure can significantly affect receptor affinity and selectivity, emphasizing the importance of structural nuances in drug design .

Anticancer Efficacy

In a comparative analysis of new antitumor agents, derivatives exhibiting structural similarities to this compound were tested against multiple cancer cell lines. Results indicated that compounds with enhanced piperazine substitutions demonstrated improved cytotoxic effects, reinforcing the potential of this class of compounds in oncological applications .

Research Applications

The compound has been explored for various scientific research applications:

- Medicinal Chemistry : Used as a building block for synthesizing more complex pharmacological agents.

- Neuropharmacology : Investigated for its potential role in managing neurodegenerative diseases.

- Cancer Research : Explored for its ability to inhibit specific protein interactions critical for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.